molecular formula C21H19N5O3S B2657225 N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-67-0

N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2657225
CAS No.: 894062-67-0
M. Wt: 421.48
InChI Key: CYQFLSDJAKMDCQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are recognized in medicinal chemistry for their diverse biological potential. This compound features a fused triazole-pyridazine core, a characteristic structure found in molecules investigated for targeting various disease pathways. The structure is functionalized with a phenyl group at the 6-position of the pyridazine ring and a thioacetamide linker at the 3-position, which is connected to a 2,5-dimethoxyphenyl group. This specific arrangement of heterocyclic and aromatic systems is designed to interact with key biological targets, making it a valuable scaffold for preclinical research and drug discovery initiatives. The primary research applications for this compound are anticipated in oncology and infectious disease, based on the documented activities of its structural analogs. Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been studied for their antitumor properties, with some derivatives demonstrating the ability to inhibit the proliferation of human cancer cell lines. The mechanism of action for such compounds may involve enzyme inhibition, such as targeting specific kinases or other enzymes critical for cell survival and proliferation. Furthermore, related triazolopyridazine derivatives have shown moderate to promising antimicrobial activity against pathogens like Staphylococcus aureus , Escherichia coli , and Bacillus subtilis in research settings, suggesting potential for this compound in antibacterial studies. Researchers can utilize this chemical as a key intermediate or a lead compound for further structural optimization through various chemical reactions, including nucleophilic substitution and cyclocondensation, to enhance its potency and selectivity. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-28-15-8-10-18(29-2)17(12-15)22-20(27)13-30-21-24-23-19-11-9-16(25-26(19)21)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQFLSDJAKMDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dimethoxyphenyl group and a triazolo-pyridazine moiety connected via a thioacetamide linkage. Its molecular formula is C21H19N5O2SC_{21}H_{19}N_5O_2S, with a molecular weight of approximately 373.4 g/mol .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The biological activity of this compound could be attributed to its ability to inhibit bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Potential

Studies suggest that compounds with triazole and pyridazine derivatives may possess anticancer activity. For example, certain triazole derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound remains to be fully explored but shows promise based on structural analogs.

Cytotoxicity and Safety

In evaluating new compounds for therapeutic use, cytotoxicity is a critical factor. Preliminary studies on structurally related compounds have demonstrated low toxicity profiles in human cell lines such as HEK-293 . Future studies should assess the cytotoxic effects of this compound specifically to ensure safety for potential therapeutic applications.

The exact mechanisms by which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in disease processes. Molecular docking studies could provide insights into its binding affinities and interactions with target proteins.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research indicates that derivatives of triazole compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising results with IC50 values indicating effective inhibition of bacterial growth .

Antimicrobial Properties

The triazole moiety is recognized for its broad-spectrum antimicrobial activity. Studies have demonstrated that compounds containing this scaffold can effectively combat various bacterial strains, including drug-resistant ones. The compound's structure suggests it may possess similar properties, potentially inhibiting both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The compound may also contribute to anticonvulsant therapies. Research has shown that triazole derivatives can exhibit significant anticonvulsant effects in animal models. The presence of the thioacetamide group enhances the pharmacological profile of such compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and alterations in the triazole structure can significantly influence biological activity. For example:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased potency against specific pathogens
Alkyl substitutionsEnhanced lipophilicity and membrane penetration

Study 1: Antitubercular Evaluation

In a study focused on synthesizing novel triazole derivatives for antitubercular activity, several compounds were tested against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential of similar compounds like this compound in treating tuberculosis.

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of triazole derivatives revealed significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. The study emphasized that modifications to the triazole ring could enhance efficacy . This suggests that this compound might also be effective against these strains.

Comparison with Similar Compounds

Key Observations :

  • Triazolopyridazine cores (vs. triazinoindole) may alter electronic properties and binding affinities due to differences in ring size and nitrogen positioning .

Acetamide Derivatives with Diverse Heterocyclic Systems

Compounds with acetamide linkages but distinct heterocycles highlight functional group impacts (Table 2):

Compound Name Heterocycle Substituents Potential Application
2-((8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Triazinoindole Dual bromine substituents Protein-targeted probes
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-isoxazole Hydroxypyrimidine, methylisoxazole Antimicrobial agents
N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam) Triazolopyrimidine Difluorophenyl, sulfonamide Herbicide (ALS inhibitor)

Key Observations :

  • The target compound’s thioacetamide bridge contrasts with sulfonamide linkages (e.g., flumetsulam), which are common in herbicides but less explored in pharmaceutical contexts .
  • Hydroxypyrimidine and isoxazole substituents () may confer hydrogen-bonding capabilities absent in the target compound’s methoxy-phenyl system .

Q & A

Q. What steps validate purity when HPLC and LC-MS data disagree?

  • Resolution Strategy :
  • Orthogonal Methods : Combine reverse-phase HPLC (C18 column) with HILIC to resolve co-eluting impurities .
  • Spiking Experiments : Add synthetic impurities (e.g., des-thioacetamide byproduct) to confirm retention times and MS/MS fragmentation .

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